8-Hexanoylneosolaniol

説明

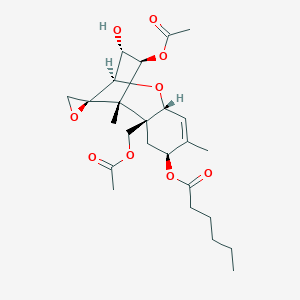

8-Hexanoylneosolaniol is a trichothecene mycotoxin produced by Fusarium sporotrichioides, a fungal species known for contaminating crops and causing toxicological risks in humans and livestock . Structurally, it belongs to the sesquiterpenoid class, characterized by a 12,13-epoxytrichothecene core. The compound is distinguished by a hexanoyl ester group at the C-8 position, contributing to its lipophilicity and bioactivity . Its exact mass is 480.257 Da, a critical identifier for analytical differentiation from analogs . Trichothecenes like this compound inhibit protein synthesis by binding to ribosomal subunits, leading to cytotoxicity and immunosuppression, which underscores its classification as a noxious agent under hazard categories D011042 (Poisons) and D014255 (Trichothecenes) .

特性

CAS番号 |

118143-01-4 |

|---|---|

分子式 |

C25H36O9 |

分子量 |

480.5 g/mol |

IUPAC名 |

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] hexanoate |

InChI |

InChI=1S/C25H36O9/c1-6-7-8-9-19(28)33-17-11-24(12-30-15(3)26)18(10-14(17)2)34-22-20(29)21(32-16(4)27)23(24,5)25(22)13-31-25/h10,17-18,20-22,29H,6-9,11-13H2,1-5H3/t17-,18+,20+,21+,22+,23+,24+,25?/m0/s1 |

InChIキー |

NTQOBLPQKXJXCZ-BFAIXHJHSA-N |

SMILES |

CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |

異性体SMILES |

CCCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)OC(=O)C)O)COC(=O)C |

正規SMILES |

CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |

同義語 |

8-hexanoylneosolaniol 8-n-hexanoylneosolaniol |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 8-Isobutanoylneosolaniol

- Structure: Shares the trichothecene core but differs in the ester group at C-8, substituting hexanoyl with a shorter, branched isobutanoyl chain .

(b) Neosolaniol (Parent Compound)

- Structure : Lacks the C-8 acyl modification, possessing only hydroxyl groups at this position.

- Bioactivity : Lower toxicity compared to acylated derivatives due to reduced cellular uptake efficiency.

- Source: Also produced by Fusarium species, serving as a biosynthetic precursor to esterified analogs like 8-Hexanoylneosolaniol.

(c) Alangicine

- Structure: An isoquinoline alkaloid with hydroxy and methoxy substituents, unrelated to the trichothecene backbone .

- Bioactivity: Functions as an emetic and neuroactive agent, contrasting with this compound’s ribosomal inhibition.

- Source : Plant-derived (e.g., Alangium species), highlighting divergent biosynthetic origins compared to fungal mycotoxins.

Comparative Data Table

Toxicological and Functional Insights

- Acyl Group Impact: The hexanoyl chain in this compound enhances lipid solubility, facilitating cellular uptake and increasing potency compared to non-acylated trichothecenes like neosolaniol.

- Cross-Class Contrast : Alangicine, despite sharing the same exact mass (480.257 Da), exhibits distinct mechanisms (e.g., neurotoxicity vs. ribosomal inhibition) due to its alkaloid structure .

- Analytical Differentiation: Mass spectrometry (exact mass) and NMR (ester group profiling) are critical for distinguishing this compound from analogs like 8-Isobutanoylneosolaniol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。